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Compound of Interest

Compound Name: Boc-NH-Piperidine-C5-OH

Cat. No.: B15543215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-NH-Piperidine-C5-OH, also known as tert-butyl (1-(5-hydroxypentyl)piperidin-4-

yl)carbamate, is a key bifunctional linker molecule increasingly utilized in the development of

novel therapeutics, particularly in the field of targeted protein degradation. Its structure,

featuring a Boc-protected amine on a piperidine ring and a terminal hydroxyl group on a pentyl

chain, makes it a versatile building block for the synthesis of Proteolysis Targeting Chimeras

(PROTACs). This guide provides an in-depth overview of its commercial availability, key

chemical properties, and its application in PROTAC synthesis.

Commercial Availability
Boc-NH-Piperidine-C5-OH (CAS No. 1229442-84-5) is commercially available from

specialized chemical suppliers. The following table summarizes the offerings from prominent

vendors.
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Supplier
Catalog
Number

Purity
Available
Quantities

Price

MedChemExpres

s (MCE)
HY-168039 >98%

10 mg, 50 mg,

100 mg, 250 mg

Contact for

pricing

Pharmaffiliates PA 27 0030246 Not specified Inquire
Contact for

pricing

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers

directly for the most current information.

Physicochemical Properties
Property Value

CAS Number 1229442-84-5

Molecular Formula C₁₅H₃₀N₂O₃

Molecular Weight 286.41 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO and methanol

Application in PROTAC Synthesis: An Experimental
Protocol
Boc-NH-Piperidine-C5-OH serves as a linker to connect a ligand for a target protein with a

ligand for an E3 ubiquitin ligase, forming a PROTAC. A notable application is in the synthesis of

PROTAC PIN1 degraders.[1] The following is a generalized experimental protocol for the

utilization of this linker in the synthesis of a PROTAC.

Step 1: Activation of the Hydroxyl Group

The terminal hydroxyl group of Boc-NH-Piperidine-C5-OH is typically activated for subsequent

coupling with an E3 ligase ligand. A common method is mesylation.
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Dissolve Boc-NH-Piperidine-C5-OH (1 equivalent) in anhydrous dichloromethane (DCM)

under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (Et₃N) (1.5 equivalents) dropwise.

Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate

(NaHCO₃) solution.

Extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to obtain the mesylated intermediate.

Step 2: Coupling with E3 Ligase Ligand

The activated linker is then coupled with an E3 ligase ligand (e.g., a derivative of thalidomide or

pomalidomide) that has a suitable nucleophilic group.

Dissolve the E3 ligase ligand (1 equivalent) and the mesylated linker (1.1 equivalents) in a

suitable solvent such as dimethylformamide (DMF).

Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3

equivalents).

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until

the reaction is complete as monitored by TLC or LC-MS.

After completion, dilute the reaction mixture with water and extract with a suitable organic

solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the Boc-protected

PROTAC precursor.

Step 3: Boc Deprotection

The Boc protecting group on the piperidine nitrogen is removed to allow for coupling with the

target protein ligand.

Dissolve the Boc-protected PROTAC precursor in DCM.

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).

Stir the mixture at room temperature for 1-2 hours.

Monitor the deprotection by TLC or LC-MS.

Once complete, concentrate the reaction mixture under reduced pressure to remove the

excess TFA and solvent.

Step 4: Coupling with Target Protein Ligand

The deprotected amine is then coupled with a ligand for the protein of interest, which is

typically activated as a carboxylic acid.

Dissolve the target protein ligand (1 equivalent) in DMF.

Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a base like N,N-

diisopropylethylamine (DIPEA) (2-3 equivalents).

Stir for a few minutes to activate the carboxylic acid.

Add the deprotected linker-E3 ligase ligand intermediate (1 equivalent) to the reaction

mixture.
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Stir at room temperature overnight.

Monitor the reaction by LC-MS.

Upon completion, purify the final PROTAC product using preparative High-Performance

Liquid Chromatography (HPLC).

Signaling Pathway and Experimental Workflow
The primary signaling pathway involving PROTACs synthesized with Boc-NH-Piperidine-C5-
OH is the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a

ternary complex between the target protein and an E3 ubiquitin ligase, leading to the

ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC-mediated Protein Degradation

PROTAC
(Target Ligand - Linker - E3 Ligand)

Ternary Complex
(Target-PROTAC-E3)Target Protein

E3 Ubiquitin Ligase
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Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow for synthesizing a PROTAC using Boc-NH-Piperidine-C5-OH can

be visualized as a multi-step process.
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PROTAC Synthesis Workflow

Boc-NH-Piperidine-C5-OH
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Caption: General workflow for PROTAC synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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